Kurasoin A

Description

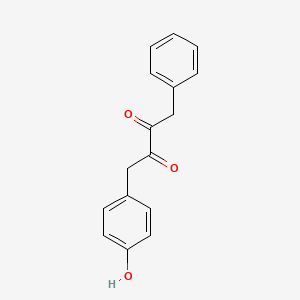

protein farnesyltransferase inhibitor; isolated from Paecilomyces; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-4-phenylbutane-2,3-dione |

InChI |

InChI=1S/C16H14O3/c17-14-8-6-13(7-9-14)11-16(19)15(18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2 |

InChI Key |

PJJNUMKZYDTVRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=C(C=C2)O |

Synonyms |

kurasoin A |

Origin of Product |

United States |

Foundational & Exploratory

Kurasoin A: A Technical Guide to its Mechanism of Action as a Protein Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kurasoin A is a naturally occurring small molecule that has been identified as an inhibitor of protein farnesyltransferase (PFTase). This enzyme plays a critical role in the post-translational modification of numerous proteins involved in cellular signaling, most notably the Ras superfamily of small GTPases. By inhibiting the farnesylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades implicated in cell proliferation, differentiation, and survival. This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, a representative experimental protocol for assessing its function, and a visualization of the signaling pathway it modulates.

Core Mechanism of Action: Inhibition of Protein Farnesyltransferase

This compound exerts its biological activity primarily through the inhibition of protein farnesyltransferase (PFTase).[1][2][3] PFTase is a crucial enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of target proteins. This process, known as farnesylation, is essential for the proper subcellular localization and function of many signaling proteins, including members of the Ras superfamily.

The farnesyl group acts as a hydrophobic anchor, facilitating the association of the modified protein with cellular membranes. For proteins like Ras, membrane localization is a prerequisite for their interaction with downstream effectors and the subsequent activation of signaling pathways that regulate cell growth and proliferation. By inhibiting PFTase, this compound prevents the farnesylation of Ras and other target proteins, thereby impeding their biological activity.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against protein farnesyltransferase has been determined in vitro. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of its efficacy.

| Compound | Target Enzyme | IC50 Value (µM) |

| This compound | Protein Farnesyltransferase | 59.0 |

Experimental Protocols: Farnesyltransferase Inhibition Assay

While the precise protocol used for this compound's initial characterization is not detailed in the readily available literature, a common and established method for determining the in vitro inhibitory activity of PFTase inhibitors is the Scintillation Proximity Assay (SPA).[4] This method offers a robust and high-throughput-compatible way to measure farnesyltransferase activity.

Representative Protocol: Scintillation Proximity Assay (SPA) for PFTase Inhibition

Objective: To determine the IC50 value of this compound for the inhibition of protein farnesyltransferase.

Principle: This assay measures the transfer of a radiolabeled farnesyl group from [³H]-farnesyl pyrophosphate ([³H]-FPP) to a biotinylated peptide substrate containing a CaaX motif (e.g., biotin-GCVLS). The reaction mixture is added to streptavidin-coated SPA beads. When the [³H]-farnesylated peptide binds to the beads, the proximity of the radioisotope to the scintillant embedded in the beads results in the emission of light, which is detected by a scintillation counter. Unreacted [³H]-FPP is not in close enough proximity to the beads to generate a signal. An inhibitor will reduce the amount of radiolabeled peptide produced, leading to a decrease in the scintillation signal.

Materials:

-

Recombinant human protein farnesyltransferase (PFTase)

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

Biotinylated CaaX peptide substrate (e.g., biotin-GCVLS)

-

This compound (or other test inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.1% Triton X-100)

-

Streptavidin-coated SPA beads

-

96-well microplates suitable for scintillation counting

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer to generate a range of test concentrations.

-

Prepare a reaction mixture containing the PFTase enzyme and the biotinylated peptide substrate in the assay buffer.

-

-

Assay Protocol:

-

To each well of the microplate, add the this compound dilutions (or vehicle control for maximum activity and a control with no enzyme for background).

-

Add the PFTase and peptide substrate mixture to each well.

-

Initiate the enzymatic reaction by adding [³H]-FPP to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA and excess cold FPP).

-

Add the streptavidin-coated SPA beads to each well.

-

Incubate the plate at room temperature for at least 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Seal the plate and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the background counts (no enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (maximum activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway Modulation

The primary signaling pathway affected by the inhibition of PFTase by this compound is the Ras-MAPK pathway.[5][6][7][8][9] Ras proteins are molecular switches that, when activated, trigger a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors involved in cell proliferation and survival. The farnesylation of Ras is essential for its localization to the plasma membrane, where it can be activated by upstream signals and interact with its downstream effectors.

Diagram of the Ras Signaling Pathway and the Action of this compound

Caption: this compound inhibits PFTase, preventing Ras farnesylation and membrane localization.

Experimental Workflow for Assessing Downstream Effects

Caption: Workflow to measure this compound's effect on Ras signaling.

Conclusion

This compound functions as an inhibitor of protein farnesyltransferase, thereby disrupting the farnesylation and subsequent membrane association of key signaling proteins such as Ras. This mode of action leads to the downregulation of pro-proliferative signaling pathways like the Ras-MAPK cascade. The in vitro potency of this compound, coupled with its well-defined mechanism of action, makes it a valuable tool for studying the biological roles of protein farnesylation and a potential starting point for the development of novel therapeutic agents targeting diseases driven by aberrant Ras signaling. Further research is warranted to elucidate its effects in cellular and in vivo models to fully assess its therapeutic potential.

References

- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Schematic diagram of the RAS signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]

- 8. anygenes.com [anygenes.com]

- 9. researchgate.net [researchgate.net]

Kurasoin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kurasoin A is a naturally occurring acyloin compound that has garnered interest for its inhibitory activity against protein farnesyltransferase (PFTase), a key enzyme in the post-translational modification of Ras proteins. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making PFTase a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery of this compound from the fermentation broth of Paecilomyces sp. FO-3684, its isolation and purification, and its biological activity. Detailed experimental protocols, quantitative data, and pathway and workflow diagrams are presented to support further research and development efforts.

Discovery and Biological Context

This compound was first isolated from the fermentation broth of the fungus Paecilomyces sp. FO-3684 by a team of researchers at the Kitasato Institute in Tokyo, Japan.[1][2] It was identified during a screening program for novel inhibitors of protein farnesyltransferase.[3]

Mechanism of Action: Inhibition of Protein Farnesyltransferase

Protein farnesyltransferase is a critical enzyme that catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CaaX box" motif of specific proteins, most notably the Ras family of small GTPases.[3] This farnesylation is essential for the proper localization of Ras proteins to the cell membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting PFTase, this compound prevents Ras farnesylation, thereby disrupting its signaling function and potentially impeding the proliferation of cancer cells driven by Ras mutations.[3]

Physicochemical and Quantitative Data

The structure of this compound was elucidated through NMR spectroscopy and ultimately confirmed by total synthesis.[1] It is characterized as an acyloin compound, specifically (3S)-3-hydroxy-4-(p-hydroxyphenyl)-1-phenyl-2-butanone.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | [4] |

| Molecular Weight | 254.28 g/mol | [4] |

| Appearance | Not specified in abstracts | - |

| Melting Point | Not specified in abstracts | - |

| Optical Rotation | Natural (+)-Kurasoin A: [α]D²² +7° (c=0.1, MeOH) | [3] |

| IC₅₀ (PFTase) | 59.0 µM | [3] |

Fermentation and Isolation

The following protocols are based on the information available in the abstracts of the original publications and general methodologies for fungal fermentation and natural product isolation. The full experimental details were not accessible.

Fermentation of Paecilomyces sp. FO-3684

Objective: To produce this compound through submerged fermentation of Paecilomyces sp. FO-3684.

Materials:

-

Cryopreserved culture of Paecilomyces sp. FO-3684

-

Seed medium (e.g., Potato Dextrose Broth)

-

Production medium (composition not specified, but likely a complex medium containing a carbon source like glucose or starch, a nitrogen source like peptone or yeast extract, and mineral salts)

-

Sterile baffled flasks or fermenter vessel

-

Shaking incubator or fermenter with temperature, pH, and aeration control

Protocol:

-

Inoculum Preparation: Aseptically transfer a sample of the cryopreserved culture to a flask containing the seed medium. Incubate at 25-28°C with shaking (e.g., 150-200 rpm) for 2-3 days to obtain a vegetative seed culture.

-

Production Culture: Inoculate the production medium with a portion (e.g., 5-10% v/v) of the seed culture.

-

Incubation: Ferment for 5-10 days under controlled conditions. Optimal parameters for Paecilomyces species typically include a temperature of 25-28°C, a pH range of 5.0-7.0, and aerobic conditions maintained by shaking or sparging with sterile air.

-

Monitoring: Monitor the fermentation for growth and production of this compound, for instance by taking small samples periodically for HPLC analysis.

Isolation and Purification of this compound

Objective: To extract, isolate, and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth of Paecilomyces sp. FO-3684

-

Ethyl acetate or other suitable organic solvent

-

Silica gel for column chromatography

-

Octadecylsilane (ODS) silica gel for reversed-phase chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

-

High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18)

-

Rotary evaporator

Protocol:

-

Extraction: After fermentation, separate the mycelia from the culture broth by filtration or centrifugation. Extract the supernatant (broth) with an equal volume of ethyl acetate three times. Combine the organic extracts.

-

Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system. Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

ODS Chromatography: Pool the this compound-containing fractions and further purify them by reversed-phase chromatography on an ODS column, eluting with a methanol-water gradient.

-

Preparative HPLC: Perform a final purification step using preparative HPLC on a C18 column to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry and NMR.

Protein Farnesyltransferase Inhibition Assay

The following is a representative protocol for a PFTase inhibition assay, typical of the methods used during the period of this compound's discovery. It is based on a non-radioactive, fluorescence-based method.

Objective: To determine the in vitro inhibitory activity of this compound against protein farnesyltransferase.

Materials:

-

Recombinant human PFTase

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently labeled peptide substrate (e.g., dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, ZnCl₂, and dithiothreitol)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Assay Preparation: In the wells of a 96-well plate, add the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control wells) to the wells.

-

Enzyme and Substrate Addition: Add the PFTase enzyme to all wells, followed by the fluorescent peptide substrate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding FPP to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The farnesylation of the peptide substrate by PFTase alters its fluorescent properties.

-

Measurement: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 340 nm, emission at 510 nm for a dansyl-labeled peptide).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound stands as a significant discovery in the search for natural product-based inhibitors of protein farnesyltransferase. Its unique acyloin structure and demonstrated biological activity provide a valuable scaffold for the design and development of novel anti-cancer therapeutics targeting the Ras signaling pathway. This guide consolidates the key findings related to its discovery and isolation, offering a technical foundation for researchers in medicinal chemistry, natural products, and oncology drug development. Further investigation into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

Paecilomyces sp. as a Source of Kurasoin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the filamentous fungus Paecilomyces sp. as a natural source of Kurasoin A, a potent inhibitor of protein farnesyltransferase (PFTase). The discovery of this compound from the fermentation broth of Paecilomyces sp. strain FO-3684 has highlighted the potential of this genus for sourcing novel therapeutic compounds, particularly in the realm of oncology. This document details the production, isolation, biological activity, and experimental protocols related to this compound.

Introduction to this compound and its Source

Paecilomyces is a common genus of saprobic fungi found in diverse habitats, known for producing a wide array of bioactive secondary metabolites.[1] Among these is this compound, an acyloin compound isolated from Paecilomyces sp. FO-3684.[2] Structurally, this compound is (3S)-3-hydroxy-4-(p-hydroxyphenyl)-1-phenyl-2-butanone.[3][4] Its biological significance stems from its activity as an inhibitor of protein farnesyltransferase, an enzyme critical for the function of the Ras protein, which is frequently mutated in human cancers.[4]

Production and Isolation of this compound from Paecilomyces sp.

The production of this compound involves fermentation of the producing strain followed by a multi-step isolation and purification process.

Producing Strain: Paecilomyces sp. FO-3684[2][4]

Fermentation: While specific media compositions and fermentation parameters for optimal this compound production are proprietary to the discovery research, general methodologies for Paecilomyces fermentation involve submerged liquid culture or solid-state fermentation.[5][6][7] A typical process would involve inoculating a suitable liquid medium containing specific carbon and nitrogen sources and culturing for several days to allow for the biosynthesis of secondary metabolites.

Isolation and Purification: The isolation of this compound from the fermentation broth is a critical step to obtaining the pure compound for biological evaluation. The general workflow involves extraction and chromatographic separation.

Caption: General workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound functions by inhibiting protein farnesyltransferase (PFTase). This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus of specific proteins, most notably the Ras protein. This farnesylation step is essential for anchoring Ras to the plasma membrane, a prerequisite for its participation in signal transduction pathways that control cell growth and proliferation. By inhibiting PFTase, this compound prevents Ras localization and activation, thereby disrupting downstream signaling and potentially halting cancerous growth.[4]

Caption: this compound inhibits PFTase, blocking Ras farnesylation and signaling.

Quantitative Data: PFTase Inhibitory Activity

The inhibitory activity of this compound and related compounds against PFTase has been quantified, with the results summarized below. The stereochemistry of the hydroxyl group is crucial for its inhibitory effect.[4]

| Compound | Description | IC₅₀ (µM) |

| (+)-Kurasoin A (1) | Natural Product | 59 |

| (+)-Kurasoin B (2) | Natural Product | 65 |

| (-)-Kurasoin A | Enantiomer of natural product | >790 |

| (-)-Kurasoin B | Enantiomer of natural product | >790 |

| Data sourced from Hirose et al., 1999.[4] |

Experimental Protocols

This section provides generalized protocols based on standard methodologies for natural product isolation and enzymatic assays.

Fermentation of Paecilomyces sp. FO-3684

-

Strain Maintenance: Maintain the Paecilomyces sp. FO-3684 strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C.

-

Seed Culture: Inoculate a loopful of mycelia into a liquid seed medium in a baffled flask. Incubate at 28°C on a rotary shaker (e.g., 200 rpm) for 2-3 days.

-

Production Culture: Transfer the seed culture (e.g., 5% v/v) into the production medium in larger flasks or a fermenter. The production medium typically consists of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

-

Incubation: Ferment for 7-14 days at 28°C with continuous agitation. Monitor parameters such as pH, glucose consumption, and biomass.

-

Harvesting: After the fermentation period, harvest the broth for extraction.

Isolation and Purification of this compound

-

Extraction: Separate the mycelial mass from the culture broth by filtration. Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times. Combine the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of solvent and apply it to a silica gel column. Elute the column with a solvent gradient system (e.g., n-hexane to ethyl acetate or chloroform to methanol). Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative HPLC: Pool the fractions containing the target compound and concentrate them. Perform final purification using a preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient).

-

Compound Verification: Verify the purity and identity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Protein Farnesyltransferase (PFTase) Inhibition Assay

-

Enzyme and Substrates: Utilize recombinant human PFTase. The substrates are farnesyl pyrophosphate (FPP) and a biotinylated Ras peptide (e.g., biotin-GCVLS).

-

Assay Reaction: In a 96-well plate, combine PFTase, the biotinylated peptide, and varying concentrations of the test compound (this compound) in an appropriate assay buffer.

-

Initiation: Start the reaction by adding [³H]-FPP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction. Capture the biotinylated peptide on a streptavidin-coated plate. Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PFTase activity.

-

IC₅₀ Determination: Calculate the percent inhibition at each concentration of this compound relative to a control without the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

Paecilomyces sp. strain FO-3684 is a validated source of this compound, a natural product with significant and specific inhibitory activity against protein farnesyltransferase. Its mechanism of action, targeting the critical Ras signaling pathway, makes it a compound of interest for further investigation in oncology drug development. The methodologies outlined in this guide provide a framework for the production, isolation, and evaluation of this compound, underscoring the value of microbial sources in the discovery of novel therapeutic agents.

References

- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Paecilomyces sp. ZB is a cell factory for the production of gibberellic acid using a cheap substrate in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. redalyc.org [redalyc.org]

- 7. CN102286421A - Liquid fermentation culture method for paecilomyces lilacinus - Google Patents [patents.google.com]

Kurasoin A Farnesyltransferase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kurasoin A, a natural product inhibitor of farnesyltransferase (FTase). The document details its inhibitory activity, the experimental protocols for assessing its function, and its impact on the Ras signaling pathway, a critical regulator of cell growth and proliferation.

Quantitative Data on Farnesyltransferase Inhibition by this compound

This compound, isolated from the fermentation broth of Paecilomyces sp. FO-3684, has been identified as a potent inhibitor of protein farnesyltransferase. Its inhibitory activity, along with that of its analogue Kurasoin B, has been quantified by determining their half-maximal inhibitory concentrations (IC50). This data is crucial for understanding the potency of these compounds and for their potential development as therapeutic agents.

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound | Protein Farnesyltransferase | 59.0 | [1] |

| Kurasoin B | Protein Farnesyltransferase | 58.7 | [1] |

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on farnesyltransferase relies on robust and reproducible experimental protocols. Below is a detailed methodology for a commonly used in vitro farnesyltransferase inhibition assay.

In Vitro Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

This assay measures the incorporation of a radiolabeled farnesyl group from [³H]-farnesyl pyrophosphate (FPP) into a biotinylated peptide substrate (e.g., biotinyl-GCVLS). The binding of the radiolabeled, farnesylated peptide to streptavidin-coated scintillation proximity assay (SPA) beads brings the radioisotope into close enough proximity to the scintillant to generate a detectable light signal.

Materials:

-

Recombinant human farnesyltransferase

-

[³H]-Farnesyl pyrophosphate (FPP)

-

Biotinylated peptide substrate (e.g., biotinyl-GCVLS)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Assay Buffer: 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂

-

Streptavidin-coated SPA beads

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a reaction mixture containing assay buffer, [³H]-FPP, and the biotinylated peptide substrate at their final desired concentrations.

-

Prepare a suspension of streptavidin-coated SPA beads in assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 10 µL of the this compound dilution (or DMSO for control wells).

-

Add 20 µL of the reaction mixture to each well.

-

Initiate the enzymatic reaction by adding 10 µL of recombinant farnesyltransferase to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Terminate the reaction by adding 50 µL of the streptavidin-coated SPA bead suspension.

-

Seal the plate and incubate at room temperature for at least 30 minutes to allow the biotinylated farnesylated peptide to bind to the SPA beads.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Farnesyltransferase Inhibition Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro experiment to determine the inhibitory effect of this compound on farnesyltransferase.

Ras Signaling Pathway and the Role of Farnesyltransferase Inhibition

Farnesyltransferase plays a crucial role in the post-translational modification of Ras proteins. This modification is essential for the localization of Ras to the cell membrane, a prerequisite for its activation and downstream signaling. By inhibiting farnesyltransferase, this compound prevents Ras farnesylation, thereby disrupting the Ras signaling cascade, which is often hyperactivated in cancer.

References

Kurasoin A: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Kurasoin A, a natural product isolated from the soil fungus Paecilomyces sp. FO-3684. This compound has garnered significant interest within the drug development community due to its inhibitory activity against protein farnesyltransferase, a key enzyme in cellular signaling pathways implicated in cancer. This document provides a comprehensive overview of the analytical techniques and synthetic strategies employed to determine its complete chemical structure and absolute stereochemistry.

Spectroscopic and Spectrometric Data

The foundational data for the structure elucidation of this compound was obtained through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provided crucial information regarding the compound's molecular formula, carbon skeleton, and the connectivity of its atoms.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was utilized to determine the elemental composition of this compound.

| Parameter | Value | Reference |

| Ionization Mode | Positive | [1] |

| Mass Analyzer | Not Specified | [1] |

| [M+Na]⁺ (m/z) | 279.0989 | [1] |

| Calculated Mass for C₁₆H₁₆O₃Na | 279.0992 | [1] |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in piecing together the structural fragments of this compound. The spectra were recorded in deuterated methanol (CD₃OD).

| Atom No. | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) | Reference |

| 1 | 46.7 | 3.78 (d, J = 17.0), 3.72 (d, J = 16.5) | [1] |

| 2 | 212.4 | - | [1] |

| 3 | 78.9 | 4.33 (dd, J = 5.0, 7.5) | [1] |

| 4 | 40.4 | 2.95 (dd, J = 5.0, 14.5), 2.75 (dd, J = 7.5, 14.0) | [1] |

| 1' | 135.6 | - | [1] |

| 2', 6' | 129.6 | 7.28 - 7.01 (m) | [1] |

| 3', 5' | 129.5 | 7.28 - 7.01 (m) | [1] |

| 4' | 127.9 | 7.28 - 7.01 (m) | [1] |

| 1'' | 129.6 | - | [1] |

| 2'', 6'' | 131.7 | 7.01 - 7.28 (m) | [1] |

| 3'', 5'' | 116.3 | 6.70 - 6.68 (m) | [1] |

| 4'' | 157.3 | - | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD.

Experimental Protocols

The following sections outline the general methodologies for the key experiments performed in the structure elucidation of this compound. It is important to note that while the core techniques are well-established, specific instrumental parameters were not always available in the cited literature.

NMR Spectroscopy

The structure of this compound was elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

General Protocol:

-

Sample Preparation: A sample of purified this compound is dissolved in an appropriate deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

-

Data Acquisition: The NMR data is acquired on a high-field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.

-

2D NMR: To establish connectivity, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are conducted.

-

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: The processed spectra are analyzed to assign all proton and carbon signals and to determine the connectivity between atoms, ultimately leading to the planar structure of the molecule.

Mass Spectrometry

High-resolution mass spectrometry is employed to determine the accurate mass and elemental composition of the molecule.

General Protocol for HR-FAB-MS:

-

Sample Preparation: The purified sample of this compound is mixed with a suitable matrix (e.g., glycerol) on a FAB probe tip.

-

Ionization: The sample-matrix mixture is bombarded with a high-energy beam of atoms (e.g., xenon or argon), leading to the desorption and ionization of the analyte molecules.

-

Mass Analysis: The generated ions are accelerated into a high-resolution mass analyzer (e.g., a double-focusing sector field analyzer) to measure the mass-to-charge ratio with high accuracy.

-

Data Analysis: The accurate mass measurement is used to calculate the elemental composition of the molecule.

Total Synthesis for Stereochemical Assignment

The absolute stereochemistry of this compound was unequivocally determined through its total synthesis, allowing for comparison with the natural product. The synthesis established the (3S) absolute configuration.[2]

Key Synthetic Steps:

-

Starting Material: The synthesis commences from a readily available chiral starting material to introduce the desired stereochemistry.

-

Carbon Skeleton Construction: A series of chemical reactions are employed to build the carbon backbone of this compound, including the formation of the α-hydroxy ketone moiety.

-

Functional Group Manipulations: Protecting groups are used to mask reactive functional groups while other parts of the molecule are being modified. These groups are then removed in the final steps of the synthesis.

-

Purification and Characterization: After each synthetic step, the product is purified using techniques such as column chromatography. The structure and purity of the synthetic intermediates and the final product are confirmed by NMR and mass spectrometry.

-

Comparison with Natural Product: The spectroscopic data (NMR, MS) and optical rotation of the synthetic this compound are compared with those of the natural product to confirm the structure and absolute stereochemistry.

Visualizations

The following diagrams illustrate the logical flow of the structure elucidation process and the biological context of this compound's activity.

Caption: Workflow for the structure elucidation of this compound.

Caption: Inhibition of the Protein Farnesyltransferase pathway by this compound.

Biological Activity: Inhibition of Protein Farnesyltransferase

This compound exhibits inhibitory activity against protein farnesyltransferase (PFTase). This enzyme catalyzes the attachment of a farnesyl lipid group to a cysteine residue in the C-terminal "CaaX box" motif of specific proteins, most notably the Ras family of small GTPases. This post-translational modification is crucial for the proper localization and function of these proteins at the cell membrane. Dysregulation of Ras signaling is a hallmark of many cancers, making PFTase an attractive target for therapeutic intervention. This compound has been shown to inhibit PFTase with an IC₅₀ value in the micromolar range.[2]

Protein Farnesyltransferase Inhibition Assay

A general protocol for assessing the inhibitory activity of compounds like this compound against PFTase is outlined below. This is often performed using a fluorescence-based assay.

General Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer containing appropriate salts and a reducing agent.

-

Prepare solutions of the PFTase enzyme, the farnesyl pyrophosphate (FPP) substrate, and a fluorescently labeled peptide substrate containing the CaaX motif.

-

Prepare serial dilutions of this compound (and positive/negative controls) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, combine the PFTase enzyme, the fluorescent peptide substrate, and the test compound (this compound) or control.

-

Initiate the reaction by adding FPP.

-

Incubate the reaction mixture at a controlled temperature.

-

-

Detection:

-

Measure the change in fluorescence over time using a microplate reader. The farnesylation of the fluorescent peptide leads to a change in its fluorescence properties.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

This technical guide provides a comprehensive summary of the key data and methodologies that led to the successful structure elucidation of this compound. The combination of advanced spectroscopic techniques and strategic total synthesis was paramount in defining its chemical identity, paving the way for further investigation into its potential as a therapeutic agent.

References

Kurasoin A: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurasoin A is a naturally occurring acyloin compound that has garnered significant interest in the scientific community for its potent inhibitory activity against protein farnesyltransferase.[1][2] This enzyme plays a crucial role in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[3][4] Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making protein farnesyltransferase an attractive target for anticancer drug development.[4][5] This technical guide provides a comprehensive overview of the known chemical properties of this compound and discusses its stability, drawing upon general principles of small molecule stability testing in the absence of specific published data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from publicly available chemical databases.[6]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | PubChem[6] |

| Molecular Weight | 254.28 g/mol | PubChem[6] |

| IUPAC Name | 1-(4-hydroxyphenyl)-4-phenylbutane-2,3-dione | PubChem[6] |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=C(C=C2)O | PubChem[6] |

| InChI Key | PJJNUMKZYDTVRG-UHFFFAOYSA-N | PubChem[6] |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| pKa | Not reported | - |

Chemical Stability

Specific stability data for this compound under various stress conditions (e.g., pH, temperature, light, oxidation) are not extensively reported in the public domain. However, as an acyloin, or α-hydroxy ketone, its stability can be inferred from the general chemical behavior of this functional group.[7][8][9] Acyloins can be susceptible to oxidation and rearrangement reactions, particularly under harsh acidic, basic, or thermal conditions.[7]

To rigorously assess the stability of this compound, a forced degradation study would be the standard approach in a drug development setting.[10][11] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments that would be conducted to evaluate the chemical stability of this compound.

1. Solution State Stability under Varying pH:

-

Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it into each buffer to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at a constant temperature (e.g., 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each solution.

-

Immediately quench any further degradation by neutralizing the pH if necessary and diluting with mobile phase.

-

Analyze the samples by a stability-indicating HPLC method (see below) to quantify the remaining this compound and any degradation products.

-

Calculate the degradation rate constant and half-life at each pH.

-

2. Thermal Stability (Solid State):

-

Objective: To evaluate the effect of elevated temperature on the solid form of this compound.

-

Methodology:

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber.

-

Expose the sample to a high temperature (e.g., 60°C, 80°C) for an extended period (e.g., 1, 2, 4 weeks).

-

At each time point, remove a sample and allow it to cool to room temperature.

-

Analyze the sample for the appearance of degradation products and any change in physical properties (e.g., color, crystallinity).

-

Quantify the purity of the sample using a stability-indicating HPLC method.

-

3. Photostability:

-

Objective: To assess the stability of this compound upon exposure to light.

-

Methodology (based on ICH Q1B guidelines):

-

Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light by wrapping in aluminum foil.

-

After the exposure period, analyze both the exposed and control samples for any physical changes and quantify the purity and degradation products by HPLC.

-

4. Oxidative Stability:

-

Objective: To determine the susceptibility of this compound to oxidation.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).

-

Monitor the reaction over time by taking aliquots at various intervals and analyzing them by HPLC.

-

Stability-Indicating HPLC Method:

A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically reverse-phase HPLC. This method must be able to separate the parent drug from all potential degradation products, ensuring that the quantification of the parent drug is not affected by the presence of impurities.

Biological Activity and Signaling Pathway

This compound inhibits protein farnesyltransferase, an enzyme that catalyzes the attachment of a farnesyl group to the C-terminal cysteine of Ras proteins.[3][4] This farnesylation is a critical step for the localization of Ras to the plasma membrane, which is essential for its signaling function.[12][13] By inhibiting this process, this compound prevents Ras from being activated, thereby blocking downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, that are involved in cell proliferation and survival.[1][12]

Figure 1: The Ras signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for Assessing Stability

The general workflow for assessing the chemical stability of a compound like this compound involves a series of steps from sample preparation to data analysis.

Figure 2: A generalized experimental workflow for conducting forced degradation studies on this compound.

Conclusion

This compound remains a compound of significant interest due to its targeted inhibition of protein farnesyltransferase. While its fundamental chemical properties are known, a detailed public profile of its chemical stability is lacking. The experimental protocols and workflows outlined in this guide provide a robust framework for undertaking such stability studies, which are essential for any further development of this compound as a potential therapeutic agent. Future work should focus on generating empirical stability data to establish its degradation pathways and inform appropriate formulation and storage strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE POTENTIAL OF FARNESYLTRANSFERASE INHIBITORS AS CANCER CHEMOTHERAPEUTICS1 | Annual Reviews [annualreviews.org]

- 5. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C16H14O3 | CID 4476323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bspublications.net [bspublications.net]

- 8. Acyloin synthesis by addition [organic-chemistry.org]

- 9. Acyloin Condensation [organic-chemistry.org]

- 10. iipseries.org [iipseries.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Kurasoin A and Its Interruption of Ras Protein Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kurasoin A, a natural product isolated from Paecilomyces sp. FO-3684, has been identified as a potent inhibitor of protein farnesyltransferase (PFTase). This enzyme plays a critical role in the post-translational modification of the Ras family of small GTPases. Farnesylation is a prerequisite for the membrane localization of Ras proteins, which is essential for their function in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making PFTase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of Ras protein signaling, and detailed experimental protocols for its characterization.

Introduction to Ras Protein Signaling

The Ras proteins (H-Ras, N-Ras, and K-Ras) are central components of signal transduction pathways that relay extracellular signals to the cell nucleus.[1] In their active, GTP-bound state, Ras proteins recruit and activate a cascade of downstream effectors, most notably the Raf-MEK-ERK pathway, which ultimately leads to the regulation of gene expression involved in cell proliferation and survival.[2] The activity of Ras is tightly controlled by a cycle of GTP binding and hydrolysis. However, mutations in ras genes can lead to constitutively active Ras proteins that are locked in the "on" state, driving uncontrolled cell growth and tumorigenesis.[3]

For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue within a C-terminal "CAAX" box motif.[4] This reaction is catalyzed by the enzyme protein farnesyltransferase (PFTase).[5] The attached farnesyl group acts as a hydrophobic anchor, facilitating the localization of Ras to the inner leaflet of the plasma membrane, where it can interact with its downstream effectors.[4]

This compound: A Natural Inhibitor of Protein Farnesyltransferase

This compound is an acyloin compound characterized by a 3-hydroxy-1-phenyl-2-butanone moiety linked to a p-hydroxyphenyl group at the C-4 position.[6] It has been identified as a specific inhibitor of PFTase.

Quantitative Data

The inhibitory activity of this compound against PFTase has been quantified, with reported half-maximal inhibitory concentration (IC50) values.

| Compound | Target Enzyme | IC50 (μM) | Reference |

| This compound | Protein Farnesyltransferase | 59.0 | [7] |

| (+)-Kurasoin A | Protein Farnesyltransferase | 59 | [7] |

| Kurasoin B | Protein Farnesyltransferase | 58.7 | [7] |

Mechanism of Action: this compound and the Inhibition of Ras Signaling

As a PFTase inhibitor, this compound is presumed to exert its effects on Ras signaling by preventing the farnesylation of Ras proteins. This inhibition is expected to have several downstream consequences:

-

Inhibition of Ras Membrane Localization: By blocking the attachment of the farnesyl anchor, this compound would prevent Ras from associating with the plasma membrane.

-

Disruption of Downstream Signaling: The inability of Ras to localize to the membrane would preclude its interaction with and activation of downstream effectors such as Raf kinases.

-

Suppression of Oncogenic Signaling: In cancer cells driven by mutant Ras, the inhibition of PFTase by this compound would be expected to abrogate the oncogenic signaling cascade, leading to a reduction in cell proliferation and potentially inducing apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on Ras signaling.

Protein Farnesyltransferase (PFTase) Activity Assay

This assay is used to determine the in vitro inhibitory activity of this compound against PFTase.

Principle: This is a fluorescence-based assay that measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide results in a change in its fluorescence properties, which can be monitored over time.

Materials:

-

Recombinant human PFTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, PFTase enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding the dansylated peptide substrate and FPP.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 520 nm emission) at regular intervals.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the effect of this compound on the downstream Ras signaling pathway by measuring the phosphorylation of ERK.

Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates. A decrease in the p-ERK/total ERK ratio upon treatment with this compound would indicate inhibition of the Ras-Raf-MEK-ERK pathway.

Materials:

-

Ras-transformed cell line (e.g., NIH 3T3-Ras)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed Ras-transformed cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the primary antibody against total ERK.

-

Quantify the band intensities and calculate the p-ERK/total ERK ratio for each sample.

Cell Viability (MTT) Assay

This assay is used to evaluate the effect of this compound on the viability and proliferation of cancer cells, particularly those with activating Ras mutations.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[8][9]

Materials:

-

Cancer cell line (e.g., a Ras-mutant line)

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

Conclusion

This compound represents a promising natural product inhibitor of protein farnesyltransferase. Its ability to block this key enzyme suggests a clear mechanism for the disruption of Ras protein signaling, a pathway frequently hyperactivated in cancer. While further studies are required to fully elucidate the downstream cellular effects of this compound, the experimental protocols outlined in this guide provide a robust framework for its continued investigation as a potential therapeutic agent. The targeted inhibition of PFTase by this compound holds potential for the development of novel anticancer therapies aimed at interfering with oncogenic Ras signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Aurora-B/AIM-1 kinase activity is involved in Ras-mediated cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of ras farnesyl protein transferase inhibitors. Tetrapeptide analogs with amino methyl and carbon linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Kurasoin A

Introduction

Kurasoin A is a naturally occurring hydroxyketone that was first isolated from the soil fungus Paecilomyces sp.[1]. It has garnered significant interest from the scientific community due to its inhibitory activity against farnesyltransferase, an enzyme implicated in oncogenic Ras protein signaling pathways[2]. This property makes this compound a potential lead compound in the development of novel anticancer therapeutics. This document provides detailed protocols for two distinct and notable total syntheses of this compound, developed by the research groups of Ōmura (2000) and Lygo (2006). These protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure

This compound is chemically defined as (3S)-3-hydroxy-4-(p-hydroxyphenyl)-1-phenyl-2-butanone[2].

Synthesis Route 1: Ōmura Synthesis via Sharpless Asymmetric Epoxidation

This asymmetric total synthesis was reported by Ōmura and colleagues in 2000 and was instrumental in determining the absolute stereochemistry of this compound[2][3]. The synthesis commences with 2-(4-hydroxyphenyl)ethanol and proceeds through a key Sharpless asymmetric epoxidation step to establish the chiral center.

Quantitative Data Summary: Ōmura Synthesis

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-(4-hydroxyphenyl)ethanol (3) | Pyridine-SO3, DMSO, Et3N | 4-Hydroxyphenylacetaldehyde (4) | 71 |

| 2 | 4-Hydroxyphenylacetaldehyde (4) | Vinylmagnesium bromide, THF, -76 °C | 2-Hydroxy-1-(4'-hydroxyphenyl)-3-butene (5) | 63 (over 2 steps) |

| 3 | (±)-5 | (+)-DIPT, Ti(O-i-Pr)4, 80% cumene hydroperoxide, CH2Cl2, -20 °C | (2S,3R)-3,4-Epoxy-2-hydroxy-1-(4'-hydroxyphenyl)butane ((-)-6) | 35 |

| 4 | (-)-6 | TBSCl, imidazole | (-)-7 | 71 |

| 5 | (-)-7 | Phenylmagnesium bromide, CuI | (-)-8 | 75 |

| 6 | (-)-8 | DCC, TFA, pyridine, DMSO, benzene | (-)-9 | 88 |

| 7 | (-)-9 | HF-pyridine | (+)-Kurasoin A (1) | 68 |

Experimental Protocols: Ōmura Synthesis

Step 1: 4-Hydroxyphenylacetaldehyde (4) [2] To a solution of 2-(4-hydroxyphenyl)ethanol (5.0 g, 36 mmol) in DMSO (40 mL), triethylamine (10 mL) is added. The mixture is then treated with a pyridine-SO3 complex. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-hydroxyphenylacetaldehyde.

Step 2: 2-Hydroxy-1-(4'-hydroxyphenyl)-3-butene (5) [2] To a solution of vinylmagnesium bromide (1.0 M in THF, 19.4 mL, 19.4 mmol) at -76 °C is added a solution of 4-hydroxyphenylacetaldehyde (2.2 g, 16.2 mmol) in THF (30 mL) dropwise. The reaction mixture is stirred at -76 °C for 25 minutes and then quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic extracts are dried over anhydrous Na2SO4 and concentrated.

Step 3: (2S,3R)-3,4-Epoxy-2-hydroxy-1-(4'-hydroxyphenyl)butane ((-)-6) [2] To a mixture of 4 Å molecular sieves (1.5 g) in CH2Cl2 (10 mL) and tetraisopropyl orthotitanate (1.98 g, 6.95 mmol), (+)-diisopropyl-L-tartrate (1.95 g, 8.34 mmol) is added dropwise at -5 °C. After 30 minutes at -20 °C, 80% cumene hydroperoxide (529 mg, 3.48 mmol) is added dropwise. After 10 minutes, a solution of allylic alcohol 5 (1.14 g, 6.95 mmol) in CH2Cl2 (10 mL) is added dropwise, and the mixture is stirred for 2 days at -20 °C. The reaction is quenched with ether (5 mL) and saturated aqueous Na2SO4 (5 mL) and warmed to room temperature. The mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Step 4-7: Synthesis of (+)-Kurasoin A (1) [2] The epoxy alcohol (-)-6 is protected with TBSCl and imidazole to give (-)-7. Stereospecific alkylation of the epoxide (-)-7 with phenylmagnesium bromide in the presence of CuI affords (-)-8. Moffat oxidation of (-)-8 yields (-)-9. Finally, removal of the TBS protecting group with HF-pyridine furnishes (+)-Kurasoin A.

Synthesis Route 2: Lygo Synthesis via Asymmetric Phase-Transfer Catalysis

This synthesis, reported in 2006 by Lygo and coworkers, provides an alternative and efficient route to this compound.[1][4] A key feature of this approach is the use of an asymmetric phase-transfer-catalyzed alkylation to introduce the stereocenter.[1][4][5]

Quantitative Data Summary: Lygo Synthesis

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 2,5-Dimethoxyacetophenone (7) | p-Piv-BnBr (8), Cinchonidinium catalyst (9), 50% aq. KOH, Toluene | S-alkylation product (10) | 80-99 |

| 2 | S-alkylation product (10) | m-CPBA, KHCO3, CH2Cl2 | Ester (11) | 80 |

| 3 | Ester (11) | NaOMe, MeOH-THF | Methyl ester diol (12) | 95 |

| 4 | Methyl ester diol (12) | Me2AlCl, MeONHMe·HCl, CH2Cl2 | Weinreb amide (13) | 30 |

| 5 | Weinreb amide (13) | TESCl, Imidazole, DMAP, CH2Cl2 | TES-protected amide (17) | 98 |

| 6 | TES-protected amide (17) | BnMgCl, THF | TES-protected this compound | 95 |

| 7 | TES-protected this compound | LiOH, H2O2, THF-H2O | This compound (1) | 85 |

Experimental Protocols: Lygo Synthesis

Step 1: S-alkylation product (10) [4] A mixture of 2,5-dimethoxyacetophenone (7), pivaloyl benzyl bromide (8), and cinchonidinium catalyst (9) (10 mol %) in toluene is treated with 50% aqueous KOH. The biphasic mixture is stirred vigorously at room temperature until the reaction is complete. The organic layer is separated, washed with water and brine, dried, and concentrated to give the alkylation product 10.

Step 2: Ester (11) [1] To a solution of the S-alkylation product (10) in CH2Cl2 is added KHCO3 and then m-CPBA. The reaction mixture is stirred at room temperature. Upon completion, the reaction is worked up by washing with aqueous Na2S2O3 and NaHCO3, followed by drying and concentration to yield the ester 11.

Step 3: Methyl ester diol (12) [1] The ester (11) is dissolved in a mixture of methanol and THF and treated with sodium methoxide. The reaction is stirred at room temperature. After completion, the reaction is neutralized, and the solvent is removed under reduced pressure. The residue is then purified to give the diol 12.

Step 4: Weinreb amide (13) [1] To a solution of N,O-dimethylhydroxylamine hydrochloride in CH2Cl2 is added trimethylaluminum. The mixture is stirred, and then the methyl ester diol (12) is added. The reaction is stirred until completion and then carefully quenched and worked up to provide the Weinreb amide 13.

Step 5-7: Synthesis of this compound (1) [4] The diol of the Weinreb amide (13) is protected with TESCl to give the TES-ether (17). This protected amide is then treated with benzylmagnesium chloride to afford the protected this compound. Finally, deprotection using lithium hydroxide and hydrogen peroxide yields this compound.[4]

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Total Syntheses of Kurasoins A and B,Novel Protein Farnesyltransferase Inhibitors,and Absolute Structures of Kurasoins A and B | Semantic Scholar [semanticscholar.org]

- 4. Total synthesis of the hydroxyketone this compound using asymmetric phase-transfer alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Kurasoin A in vitro Farnesyltransferase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurasoin A is a natural product isolated from the fermentation broth of Paecilomyces sp. FO-3684 that has been identified as an inhibitor of protein farnesyltransferase (PFTase).[1] PFTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[2][3][4] This post-translational modification is crucial for the proper localization and function of many key signaling proteins, including members of the Ras superfamily of small GTPases.[1][5] Dysregulation of Ras signaling is a hallmark of many cancers, making PFTase a compelling target for anti-cancer drug development.[1][5] These application notes provide a summary of the inhibitory activity of this compound and a detailed protocol for an in vitro farnesyltransferase assay to evaluate its effects.

Data Presentation

The inhibitory activity of this compound and its related compound, Kurasoin B, against protein farnesyltransferase has been quantified, with the half-maximal inhibitory concentration (IC50) values presented below.

| Compound | IC50 (µM)[1] |

| This compound | 59.0 |

| Kurasoin B | 58.7 |

Experimental Protocols

This section details a representative in vitro farnesyltransferase assay protocol adapted from commercially available fluorimetric assay kits, suitable for determining the inhibitory activity of compounds like this compound.[2][3][4] This non-radioactive, "mix-incubate-measure" assay is based on the enzymatic reaction where farnesyltransferase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate.[2][3][4] The resulting farnesylated dansyl-peptide is detected by an increase in fluorescence.

Materials and Reagents:

-

Human Farnesyltransferase (FTase) enzyme

-

Farnesyl Pyrophosphate (FPP)

-

Dansyl-GCVLS peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂)

-

Dithiothreitol (DTT)

-

This compound (or other test inhibitors)

-

DMSO (for dissolving compounds)

-

Black, flat-bottom 96- or 384-well microplate

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~550 nm[2][3][4]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Prepare the assay buffer.

-

Prepare fresh solutions of FPP and Dansyl-GCVLS in assay buffer.

-

Prepare a solution of DTT in assay buffer.

-

Prepare the FTase enzyme solution in assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Procedure:

-

Add 2 µL of this compound solution (or DMSO for control wells) to each well of the microplate.

-

Prepare a Master Mix containing the assay buffer, DTT, and Dansyl-GCVLS substrate.

-

Add 40 µL of the Master Mix to each well.

-

Initiate the reaction by adding 8 µL of the FTase enzyme solution to each well.

-

Immediately mix the contents of the wells by gentle shaking.

-

Incubate the plate at 37°C. The incubation time should be optimized but is typically between 30 and 60 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[2][3][4]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all other readings.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence with Inhibitor / Fluorescence of DMSO control)]

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams illustrate the general signaling pathway involving farnesyltransferase and the experimental workflow for the in vitro assay.

Caption: Farnesyltransferase signaling pathway and inhibition by this compound.

Caption: In vitro farnesyltransferase assay workflow.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. bioassaysys.com [bioassaysys.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Kurasoin A: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurasoin A is a naturally derived small molecule that has garnered interest in the scientific community for its potent inhibitory activity against protein farnesyltransferase (PFTase). This enzyme plays a crucial role in the post-translational modification of several key signaling proteins, most notably those of the Ras superfamily. By inhibiting the farnesylation of Ras proteins, this compound effectively disrupts their localization to the cell membrane, thereby impeding downstream signaling cascades implicated in cell growth, proliferation, and survival. This document provides detailed application notes and experimental protocols for the utilization of this compound in a laboratory setting, with a focus on its solubility and its application in PFTase inhibition assays.

Solubility of this compound

| Solvent | Estimated Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | DMSO is the recommended solvent for preparing high-concentration stock solutions.[1][2] These stock solutions can be stored at -20°C for several months. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[2] |

| Ethanol | Soluble | A structurally similar compound, 3-hydroxy-4-phenylbutan-2-one, is soluble in ethanol.[3] It is likely that this compound shares this solubility. Ethanol can be a suitable solvent for stock solution preparation, particularly if DMSO is incompatible with the experimental system. |

| Water | Insoluble | This compound is predicted to be insoluble in aqueous solutions.[3] To prepare working solutions in aqueous buffers (e.g., for enzyme assays), it is necessary to first dissolve this compound in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Care should be taken to avoid precipitation upon dilution. |

| Methanol | Soluble | Mentioned as a solvent for optical rotation measurements, indicating solubility. |

Signaling Pathway

This compound targets protein farnesyltransferase, a key enzyme in the Ras signaling pathway. Ras proteins, when activated, trigger a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival. For Ras to be active, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process involves the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of the Ras protein, a reaction catalyzed by PFTase. Farnesylation allows Ras to anchor to the inner leaflet of the plasma membrane, where it can interact with its downstream effectors. By inhibiting PFTase, this compound prevents the membrane localization of Ras, thereby blocking the entire downstream signaling cascade.

Figure 1. Mechanism of action of this compound in the Ras signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (Molecular Weight: 254.28 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and tips

Procedure:

-

Weighing this compound: Accurately weigh out 2.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

In Vitro Protein Farnesyltransferase (PFTase) Inhibition Assay

This protocol is adapted from a generic non-radioactive, fluorescence-based PFTase assay and is suitable for determining the IC50 value of this compound. The assay measures the transfer of a fluorescently labeled farnesyl pyrophosphate analog to a peptide substrate.

Materials:

-

Recombinant human PFTase

-

Fluorescently labeled farnesyl pyrophosphate (FPP) analog (e.g., N-Dansyl-GCVLS)

-

PFTase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

This compound stock solution (10 mM in DMSO)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

Experimental Workflow:

Figure 2. Workflow for the in vitro PFTase inhibition assay.

Procedure:

-

Prepare this compound Dilutions:

-

Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 1 mM to 0.1 µM).

-

Prepare a DMSO-only control.

-

-

Assay Setup:

-

In a 96-well black microplate, add 1 µL of each this compound dilution or DMSO control to the respective wells.

-

Prepare a master mix containing the PFTase assay buffer, recombinant PFTase, and the fluorescent FPP analog at their final desired concentrations.

-

Initiate the reaction by adding 99 µL of the master mix to each well. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent label on the FPP analog.

-

-

Data Analysis:

-

Calculate the percentage of PFTase inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PFTase activity, by fitting the data to a sigmoidal dose-response curve. The known IC50 of this compound is approximately 59.0 µM.

-

Conclusion